2-Chloro-N-hydroxybenzamide is an organic compound characterized by its structural formula CHClNO. It features a chloro group and a hydroxy group attached to a benzamide moiety, which contributes to its chemical properties and biological activities. This compound is also known by its synonym, Niclosamide, which is recognized for its use in various therapeutic applications.
The chemical reactivity of 2-Chloro-N-hydroxybenzamide includes:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.
2-Chloro-N-hydroxybenzamide exhibits a range of biological activities:
Several methods exist for synthesizing 2-Chloro-N-hydroxybenzamide:
The applications of 2-Chloro-N-hydroxybenzamide are diverse:
Interaction studies involving 2-Chloro-N-hydroxybenzamide have focused on:
Several compounds share structural similarities with 2-Chloro-N-hydroxybenzamide. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | Contains two chloro groups and a hydroxy group | Enhanced lipophilicity; used as an insecticide |
Niclosamide (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) | Similar structure but with nitro substitution | Broad-spectrum antiparasitic activity |
5-Chloro-2-hydroxybenzoic acid | Lacks the amide functionality | Primarily used as a reagent in organic synthesis |
The uniqueness of 2-Chloro-N-hydroxybenzamide lies in its specific combination of functional groups that confer distinct biological activities, particularly against parasitic infections.